molecular formula C10H10LiNO2 B13471114 Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate

Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate

Cat. No.: B13471114
M. Wt: 183.2 g/mol
InChI Key: XJHPLUJKAQOVFD-UHFFFAOYSA-M
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Description

Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate is an organolithium compound with the molecular formula C10H10LiNO2 It is characterized by the presence of a lithium ion coordinated to a 2-[1-(pyridin-2-yl)cyclopropyl]acetate ligand

Properties

Molecular Formula

C10H10LiNO2

Molecular Weight

183.2 g/mol

IUPAC Name

lithium;2-(1-pyridin-2-ylcyclopropyl)acetate

InChI

InChI=1S/C10H11NO2.Li/c12-9(13)7-10(4-5-10)8-3-1-2-6-11-8;/h1-3,6H,4-5,7H2,(H,12,13);/q;+1/p-1

InChI Key

XJHPLUJKAQOVFD-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1CC1(CC(=O)[O-])C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate typically involves the reaction of 2-[1-(pyridin-2-yl)cyclopropyl]acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction. The reaction conditions often include mild heating to facilitate the formation of the lithium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The lithium ion can be substituted with other cations or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides (e.g., HCl, HBr) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new organometallic compounds or salts.

Scientific Research Applications

Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate involves its interaction with molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and neurotransmitter release. The pyridin-2-yl group may also interact with specific receptors or proteins, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Lithium 2-(quinolin-2-yl)acetate: Similar in structure but with a quinoline ring instead of a pyridine ring.

    Lithium 2-(dimethylamino)-2-(pyridin-2-yl)acetate: Contains a dimethylamino group, offering different reactivity and applications.

    Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate: Features a benzoimidazole ring, providing unique properties.

Uniqueness

Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate is unique due to its specific combination of a lithium ion with a 2-[1-(pyridin-2-yl)cyclopropyl]acetate ligand. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal research.

Biological Activity

Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of psychiatry and oncology. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a lithium cation associated with a carboxylate group derived from 2-[1-(pyridin-2-yl)cyclopropyl]acetic acid. The unique cyclopropyl and pyridine moieties are believed to contribute to its biological activity.

The precise mechanism of action for lithium compounds often involves modulation of neurotransmitter systems and intracellular signaling pathways. Lithium is known to inhibit inositol monophosphatase, which plays a critical role in phosphoinositide signaling pathways. This inhibition can lead to alterations in cellular signaling that may affect mood stabilization and neuroprotection.

Biological Activities

1. Neuroprotective Effects
Lithium has been extensively studied for its neuroprotective properties, particularly in the context of bipolar disorder and depression. Research indicates that lithium can promote neurogenesis and enhance synaptic plasticity, potentially through the activation of brain-derived neurotrophic factor (BDNF) signaling pathways .

2. Anticancer Properties
Recent studies have suggested that lithium compounds may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the modulation of various signaling pathways, including those related to cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionPromotes neurogenesis; enhances BDNF
AnticancerInduces apoptosis in cancer cells
AntimicrobialExhibits activity against specific pathogens

Case Studies

Case Study 1: Lithium in Bipolar Disorder
A clinical trial involving patients with bipolar disorder showed that lithium treatment significantly reduced manic episodes compared to placebo. The study highlighted the role of lithium in stabilizing mood and improving overall functioning in patients .

Case Study 2: Lithium as an Anticancer Agent
In vitro studies demonstrated that lithium could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound was shown to induce apoptosis through caspase activation, suggesting its potential as an adjunct therapy in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate?

  • Methodological Answer : The synthesis involves multi-step organic reactions. For the cyclopropane ring formation, the Whol-Ziegler reaction (using diethylzinc and diiodomethane) is recommended to generate the cyclopropylpyridine intermediate. Subsequent Williamson ether synthesis or esterification, as described in analogous pyridine-acetate derivatives, can be employed to attach the acetate group . For lithium salt formation, ion-exchange chromatography or neutralization with lithium hydroxide under anhydrous conditions is advised. Key steps include refluxing in acetone with potassium carbonate as a base catalyst (as in ethyl 2-(pyrimidin-2-ylthio)acetate synthesis) and purification via ether extraction .
Example Synthesis Parameters
Cyclopropanation: Diethylzinc, CH₂I₂, 0°C to RT, 12 h
Esterification: Ethyl chloroacetate, K₂CO₃, acetone reflux (10 h)
Purification: Ether extraction, rotary evaporation

Q. How is the crystal structure of this compound validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperature (e.g., 100 K) improves resolution. Use SHELXL for refinement, ensuring proper treatment of disorder in the cyclopropane or pyridine moieties. Hydrogen atoms are typically placed geometrically, but positions can be refined using SHELX’s HFIX command. Validate with R-factors (R₁ < 0.05 for high-quality data) and check for residual electron density near lithium ions .

Advanced Research Questions

Q. How can contradictions in reported solubility data be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity, counterion effects, or surfactant use. For example, cationic surfactants like those in (e.g., hexadecan-1-aminium bromo trichloro cuprate) can enhance aqueous solubility via micelle formation. Conduct systematic studies using Hansen solubility parameters (HSPs) to identify optimal solvents. Compare results with computational COSMO-RS simulations to validate experimental trends. Statistical analysis (ANOVA) is critical to assess significance between datasets .

Q. What in vivo models are suitable for assessing its neuropharmacological activity?

  • Methodological Answer : Use rodent models for cognitive effects, as in . Design a Morris water maze test to evaluate memory enhancement in mice. Administer the compound intraperitoneally at 10–50 mg/kg doses. Include control groups (vehicle and positive controls like donepezil). Analyze escape latency and path efficiency with ANOVA followed by post-hoc Tukey tests. Ensure ethical compliance with ARRIVE guidelines for animal studies .
In Vivo Experimental Design
Dose: 10, 25, 50 mg/kg (n=10/group)
Test Duration: 5-day acquisition phase, 1-day probe trial
Metrics: Escape latency (s), platform crossings

Q. How can computational models predict reactivity or binding modes of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize the geometry and calculate electrostatic potential surfaces. For binding studies, use molecular docking (AutoDock Vina) against targets like NMDA receptors (pyridine motifs may mimic glutamate). Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns. Cross-reference with SCXRD data to confirm ligand conformations .

Data Analysis & Critical Evaluation

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts)?

  • Methodological Answer : Discrepancies may stem from solvent, concentration, or tautomerism. Acquire ¹H/¹³C NMR in deuterated DMSO and CDCl₃ to assess solvent effects. For cyclopropane protons, expect characteristic upfield shifts (δ 0.5–1.5 ppm). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. Compare with computed NMR spectra (GIAO method) for validation .

Q. What statistical methods are appropriate for dose-response studies?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (four-parameter logistic model) in GraphPad Prism. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For toxicity assays (e.g., LD₅₀), apply Probit analysis. Report p-values and effect sizes (Cohen’s d) to quantify significance .

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